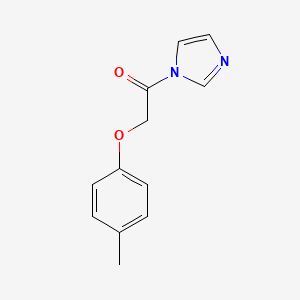

1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one

Description

Properties

CAS No. |

92756-35-9 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-imidazol-1-yl-2-(4-methylphenoxy)ethanone |

InChI |

InChI=1S/C12H12N2O2/c1-10-2-4-11(5-3-10)16-8-12(15)14-7-6-13-9-14/h2-7,9H,8H2,1H3 |

InChI Key |

CALLTGWVCDZZOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 1-(1H-Imidazol-1-yl)-2-(p-tolyloxy)ethan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the p-tolyloxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 4-methylphenoxy group (target compound) donates electrons via its methyl substituent, enhancing stability and possibly bioavailability compared to electron-withdrawing groups like chlorine () or trifluoroacetyl ().

- Polarity and Solubility: The methoxy group in Compound 14 () increases water solubility compared to the target compound’s methylphenoxy group, which may favor different pharmacokinetic profiles.

- Biological Activity : Sertaconazole’s benzo[b]thienyl substituent () contributes to its potent antifungal activity, suggesting that bulkier aromatic groups improve target binding.

Physicochemical Properties

- Solubility: The 4-methylphenoxy group likely reduces water solubility compared to methoxy-substituted analogs () but enhances lipid membrane penetration.

Biological Activity

1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one, a compound featuring an imidazole ring and a phenoxy group, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₂H₁₂N₂O₂

- Molecular Weight: 216.24 g/mol

- CAS Number: Not explicitly listed but can be found in chemical databases.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Imidazole derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific mechanisms include:

- Inhibition of Enzymatic Activity: Imidazole compounds often act as inhibitors of enzymes involved in critical metabolic pathways.

- Modulation of Receptor Activity: The presence of the imidazole ring may allow for interactions with various receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that imidazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects against various bacterial strains.

| Study | Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Anticancer Properties

Preliminary studies have shown promising results regarding the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study published in Chemical Biology explored the antimicrobial efficacy of various imidazole derivatives, including our compound of interest. The results indicated a dose-dependent response against Gram-positive and Gram-negative bacteria, supporting its use as a potential therapeutic agent in infectious diseases.

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation published in Cancer Letters, the cytotoxic effects of imidazole derivatives were assessed on human cancer cell lines. The study found that treatment with this compound resulted in significant cell death through apoptosis, highlighting its potential as an anticancer agent.

Preparation Methods

Table 1: Typical Reaction Parameters and Yields for Imidazolyl Ethanol Synthesis (Adapted for Ethanone Derivatives)

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic, high boiling point |

| Base | Sodium hydroxide flakes | Deprotonates imidazole |

| Catalyst | PEG600 | Phase transfer catalyst |

| Temperature (initial) | 110–115 °C | Pre-reaction incubation |

| Temperature (addition) | 50–55 °C | During dropwise addition |

| Reaction time (final) | 4 hours | At 110–115 °C after addition |

| Product isolation | Water addition, centrifugation | Precipitation of crude product |

| Purification | Recrystallization from toluene | Improves purity |

| Yield | Up to 90–92% | High yield with optimized conditions |

| Melting point (product) | ~132 °C | Confirms product identity |

Research Findings and Optimization

Temperature Effect : Experiments show that maintaining the reaction at 110–115 °C significantly improves yield and product purity compared to lower temperatures (e.g., 50–55 °C), where yields are lower and separation is difficult.

Catalyst Role : PEG600 acts as an effective catalyst and phase transfer agent, enhancing the reaction rate and yield by improving the solubility of reactants and facilitating ion pair extraction.

Solvent Recycling : DMF can be recovered and reused, making the process more cost-effective and environmentally friendly.

Base Selection : Sodium hydroxide flakes are effective in deprotonating imidazole, increasing nucleophilicity and driving the substitution reaction forward.

Purification : Recrystallization from toluene yields a high-purity product with consistent melting points, confirming the identity and quality of the synthesized compound.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1 | Dissolve halogenated ethanone derivative in DMF to prepare a solution. |

| 2 | Mix imidazole, sodium hydroxide flakes, PEG600, and DMF in a reaction vessel; heat to 110–115 °C for 1 hour. |

| 3 | Cool to 50–55 °C; add the ethanone solution dropwise while stirring and maintaining temperature. |

| 4 | Stir at 50–55 °C for 1 hour; then heat to 110–115 °C and maintain for 4 hours. |

| 5 | Cool to 60 °C; add water to precipitate the product; cool to room temperature. |

| 6 | Isolate product by centrifugation or filtration; dry and recrystallize from toluene. |

Q & A

Basic: What are the common synthetic routes for preparing 1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one?

Methodological Answer:

The compound is typically synthesized via direct C-H amidation or condensation reactions . For example:

- Thermal amidation : Reacting 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one with a carboxylic acid derivative (e.g., 2-oxoacetic acid) in the presence of (NH4)2S2O8 as an oxidizer in DMSO at 50°C for 24 hours yields imidazole-containing derivatives with ~86% efficiency .

- Bromination followed by imidazole coupling : Bromination of a ketone precursor (e.g., 1-(2,4-dichlorophenyl)ethan-1-one) and subsequent condensation with imidazole under catalytic asymmetric conditions (e.g., RuCl(p-cymene) catalyst) achieves regioselective imidazole incorporation .

Advanced: How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by substituent positioning and catalytic systems :

- Asymmetric catalysis : Use of chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) ensures enantioselective formation of the desired (S)-isomer, as demonstrated in the synthesis of structurally related antifungal agents .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMSO) at moderate temperatures (50–80°C) favor imidazole activation at the N1 position, reducing competing side reactions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirms the presence of imidazole protons (δ 7.5–8.5 ppm) and the 4-methylphenoxy group (δ 2.3 ppm for CH3, δ 6.8–7.2 ppm for aromatic protons) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ and imidazole C-N vibrations at ~1600 cm⁻¹ .

- Elemental analysis : Validates molecular composition (C, H, N) with <0.4% deviation from theoretical values .

Advanced: How does X-ray crystallography enhance structural validation compared to spectroscopic methods?

Methodological Answer:

X-ray crystallography resolves bond angles , conformational flexibility , and non-covalent interactions (e.g., hydrogen bonding) critical for biological activity. For example:

- SHELX software (e.g., SHELXL) refines crystallographic data to <0.01 Å resolution, confirming the planar geometry of the imidazole ring and steric effects from the 4-methylphenoxy group .

- Comparative studies show discrepancies in NMR-predicted conformers versus crystallographic data, highlighting the importance of multi-technique validation .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Antifungal activity : Derivatives exhibit potency against Candida spp. (MIC ~2–8 µg/mL) by targeting fungal cytochrome P450 enzymes .

- Anti-inflammatory potential : Structural analogs inhibit sphingosine 1-phosphate lyase (S1PL), reducing lymphocyte migration in rheumatoid arthritis models (IC50 ~50 nM) .

Advanced: How can computational methods predict the compound’s mechanism of action?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., S1PL or fungal CYP51). Docking scores (e.g., −8.7 to −10.2 kcal/mol) correlate with experimental IC50 values .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, identifying key residues (e.g., His310 in CYP51) for mutagenesis studies .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Storage : Keep in airtight containers at −20°C under inert gas (N2/Ar) to prevent oxidation .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:

- Dose-response validation : Re-test activity across a wider concentration range (e.g., 0.1–100 µM) to identify false negatives/positives .

- Off-target screening : Use panels (e.g., Eurofins Pharma Discovery) to rule out nonspecific binding to unrelated enzymes .

- Structural analogs : Compare bioactivity of derivatives (e.g., 4-methylphenoxy vs. 2,4-dichlorophenyl variants) to isolate pharmacophore contributions .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with hexane:ethyl acetate (70:30) gradients to separate imidazole derivatives from unreacted precursors .

- Recrystallization : Methanol or ethanol at −20°C yields high-purity crystals (>98%) with minimal solvent retention .

Advanced: How does solvent polarity influence reaction kinetics in its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.